molecular formula C14H13ClN2O5 B4032633 6-[(2-Chloro-5-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

6-[(2-Chloro-5-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B4032633
M. Wt: 324.71 g/mol
InChI Key: BNTBMODNVKLBDI-UHFFFAOYSA-N
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Description

6-[(2-Chloro-5-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a useful research compound. Its molecular formula is C14H13ClN2O5 and its molecular weight is 324.71 g/mol. The purity is usually 95%.
The exact mass of the compound 6-{[(2-chloro-5-nitrophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is 324.0512992 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis and chemical transformations of derivatives containing chlorine and nitro groups in the phenyl fragment have been extensively studied. For instance, 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid and its analogs have been synthesized, with a focus on the special features of reduction and acetylation reactions. This research lays the groundwork for further chemical conversions, enabling the creation of a large number of derivatives to study their luminescence and complex-forming properties depending on various functional substituents (V. S. Vasin, T. Y. Koldaeva, & V. Perevalov, 2013).

Material Science and Biochemistry Applications

In the realm of material science and biochemistry, the use of nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acids like 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC) has shown significant promise. TOAC is an effective β-turn and 310/α-helix inducer in peptides and an excellent, relatively rigid electron spin resonance probe and fluorescence quencher, demonstrating its utility in detailed biochemical studies (C. Toniolo, M. Crisma, & F. Formaggio, 1998).

Electroorganic Synthesis

Electroorganic synthesis presents a novel approach to accessing aminonicotinic acids, which are structurally similar and potentially relevant to the applications of the compound . For example, 6-aminonicotinic acid can be synthesized by electrochemical hydrogenation of 5-chloro-2-nitropyridine and electrochemical carboxylation of 2-amino-5-chloropyridine, demonstrating a method that could potentially be adapted for the synthesis and functionalization of complex organic molecules (R. Raju, S. Mohan, & S. Reddy, 2003).

Properties

IUPAC Name

6-[(2-chloro-5-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O5/c15-11-6-5-8(17(21)22)7-12(11)16-13(18)9-3-1-2-4-10(9)14(19)20/h1-2,5-7,9-10H,3-4H2,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTBMODNVKLBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[(2-Chloro-5-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

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